Cas no 2004966-04-3 (1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde)

1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde is a versatile aldehyde compound featuring a cyclopentane backbone substituted with a 3-methoxypropyl group and a formyl functional group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The methoxypropyl side chain enhances solubility in polar solvents, while the aldehyde group offers a reactive site for further functionalization, such as condensation or reduction reactions. Its well-defined molecular architecture ensures consistent performance in synthetic applications, supporting precise control over reaction pathways. The compound is typically handled under controlled conditions due to its aldehyde sensitivity.
1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde structure
2004966-04-3 structure
Product name:1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde
CAS No:2004966-04-3
MF:C10H18O2
MW:170.248723506927
MDL:MFCD30488291
CID:5613816
PubChem ID:124254524

1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde
    • EN300-330587
    • 2004966-04-3
    • Cyclopentanecarboxaldehyde, 1-(3-methoxypropyl)-
    • MDL: MFCD30488291
    • Inchi: 1S/C10H18O2/c1-12-8-4-7-10(9-11)5-2-3-6-10/h9H,2-8H2,1H3
    • InChI Key: MOSJYNUSBFBYCN-UHFFFAOYSA-N
    • SMILES: O=CC1(CCCOC)CCCC1

Computed Properties

  • Exact Mass: 170.130679813g/mol
  • Monoisotopic Mass: 170.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.997±0.06 g/cm3(Predicted)
  • Boiling Point: 224.7±13.0 °C(Predicted)

1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-330587-1.0g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
1g
$0.0 2023-06-07
Enamine
EN300-330587-0.5g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
0.5g
$809.0 2023-09-04
Enamine
EN300-330587-1g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
1g
$842.0 2023-09-04
Enamine
EN300-330587-10g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
10g
$3622.0 2023-09-04
Enamine
EN300-330587-2.5g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
2.5g
$1650.0 2023-09-04
Enamine
EN300-330587-0.05g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
0.05g
$707.0 2023-09-04
Enamine
EN300-330587-5g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
5g
$2443.0 2023-09-04
Enamine
EN300-330587-0.1g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
0.1g
$741.0 2023-09-04
Enamine
EN300-330587-0.25g
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde
2004966-04-3
0.25g
$774.0 2023-09-04

Additional information on 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde

Introduction to 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde (CAS No. 2004966-04-3)

1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2004966-04-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aldehyde derivative features a cyclopentane ring substituted with a propyl group that is further functionalized with a methoxy group, making it a versatile intermediate in the synthesis of more complex molecules.

The structural motif of 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde combines the rigidity of the cyclopentane ring with the flexibility provided by the propyl and methoxy side chains. This unique combination allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. The aldehyde functional group (−CHO) at the 1-position of the cyclopentane ring is particularly reactive, enabling condensation reactions such as aldol additions, condensation with amino acids to form Schiff bases, and oxidation to yield carboxylic acids.

In recent years, there has been growing interest in cyclopentane derivatives due to their potential biological activities. The cyclopentane ring is known to mimic the conformational preferences of certain natural products, which can enhance binding affinity to biological targets. Additionally, the presence of electron-withdrawing groups such as aldehydes can modulate electronic properties, influencing reactivity and binding interactions.

The 3-Methoxypropyl substituent introduces steric and electronic effects that can be fine-tuned to optimize pharmacokinetic properties. Methoxy groups are commonly found in biologically active molecules and can serve as hydrogen bond donors or acceptors, improving solubility and bioavailability. The propyl chain provides additional bulk, which can influence receptor binding by altering the shape and hydrophobicity of the molecule.

Recent studies have highlighted the utility of 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde in the synthesis of novel pharmacophores. For instance, researchers have explored its use in generating derivatives with potential antimicrobial and anti-inflammatory properties. The aldehyde group has been particularly useful in constructing heterocyclic frameworks by reacting with nucleophiles such as amines and hydrazines, leading to imines and hydrazones, respectively.

One notable application of this compound is in the development of chiral auxiliaries and ligands for asymmetric synthesis. The cyclopentane ring can be configured in specific stereochemical forms, enabling enantioselective transformations that are crucial for producing enantiomerically pure pharmaceuticals. The methoxypropyl group’s ability to participate in stereoelectronic interactions further enhances its value in such applications.

The synthetic accessibility of 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde also contributes to its widespread use. It can be readily prepared through various routes, including Friedel-Crafts alkylation followed by formylation or direct oxidation of precursor compounds. These synthetic strategies ensure a reliable supply of the compound for both academic research and industrial applications.

In drug discovery campaigns, 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde has been employed as a key intermediate in generating libraries of compounds for high-throughput screening. Its structural features allow for rapid diversification through cross-coupling reactions, such as Suzuki or Heck couplings, which are essential for building complex molecular architectures.

The reactivity of the aldehyde group also makes it suitable for exploring novel synthetic methodologies. For example, recent advances in photoredox catalysis have enabled selective transformations at this position, opening up new avenues for constructing functionalized cyclopentanes. Such innovations are critical for developing more efficient synthetic routes to biologically relevant molecules.

Biologically speaking, aldehydes derived from cycloalkanes have shown promise as modulators of enzyme activity and receptor binding. The specific arrangement of substituents in 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde may influence its interaction with target proteins or enzymes, making it a candidate for developing therapeutic agents against various diseases.

The compound’s stability under various conditions also makes it an attractive choice for long-term storage and transportation. Unlike some sensitive functional groups that may degrade under ambient conditions, the aldehyde group in this context remains relatively stable when handled properly.

Future research directions may explore derivatization strategies that further enhance the utility of 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde. For instance, introducing additional heteroatoms or polar functional groups could expand its applicability in medicinal chemistry and material science. Additionally, computational studies could provide insights into its electronic structure and reactivity patterns.

In conclusion, 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde (CAS No. 2004966-04-3) is a multifaceted compound with significant potential in pharmaceutical synthesis and drug development. Its unique structural features—combining a cyclopentane core with electron-rich side chains—make it a valuable intermediate for constructing complex molecules with diverse biological activities.

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